molecular formula C7H8ClN5 B2983794 N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride CAS No. 2253630-45-2

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

Cat. No. B2983794
CAS RN: 2253630-45-2
M. Wt: 197.63
InChI Key: DUVUUXRWYCCJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” is a chemical compound with the molecular formula C7H8ClN5. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” belongs, has been described in various references . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines, including “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride”, are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The synthetic methods used for their synthesis often start from both a preformed pyrazole or pyridine .

Scientific Research Applications

Synthesis and Characterization

  • N-(1H-Pyrazol-4-yl)pyridazin-3-amine derivatives were synthesized and characterized, revealing in-plane alignment of N–H of the amine group with the aromatic ring and a distinct biological activity against breast cancer and microbes (Titi et al., 2020).

Reactions and Derivatives

  • Investigations into the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, including pyrazolo[3,4-d]-pyridazinone derivatives, have been conducted, illustrating the versatility of these compounds in chemical synthesis (Şener et al., 2002).

Antimicrobial Activity

  • A study on pyridazine derivatives, including pyrazolo[5,1-c]-1,2,4-triazine-3-carboxylic acid, showed promising antimicrobial activity against a variety of microorganisms (El-Mariah et al., 2006).

Pharmacological Potential

  • New analogs of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, derived from similar structures, demonstrated potent anti-inflammatory and antioxidant activities, suggesting pharmacological relevance (Shankar et al., 2017).

Herbicidal Applications

  • Substituted pyridazinone compounds, related to N-(1H-Pyrazol-4-yl)pyridazin-3-amine, were found to inhibit photosynthesis in plants, indicating potential as herbicides (Hilton et al., 1969).

Structural and Spectroscopic Analysis

  • Structural variations, including ring-chain tautomerism and cis-trans isomerism, in 1H-pyrazolo[1,2-a]pyridazine derivatives have been explored, enhancing understanding of these compounds' properties (Sinkkonen et al., 2002).

Safety and Hazards

The safety and hazards associated with “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety information .

Future Directions

The future directions for “N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride” and related compounds are likely to involve further exploration of their synthesis and potential biomedical applications . Given their close similarity to the purine bases adenine and guanine, these compounds may have significant potential in medicinal chemistry .

properties

IUPAC Name

N-(1H-pyrazol-4-yl)pyridazin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5.ClH/c1-2-7(12-8-3-1)11-6-4-9-10-5-6;/h1-5H,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVUUXRWYCCJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NC2=CNN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-Pyrazol-4-yl)pyridazin-3-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.